1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide
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Overview
Description
Scientific Research Applications
Catalytic Applications
Anionic ligands related to the queried compound have been utilized in promoting Chan–Lam cross-coupling reactions, showcasing enhanced catalytic activities towards C-N cross-coupling reactions for a variety of imidazole derivatives as well as arylboronic acids with different electronic properties (Xue et al., 2016).
Structural Characterization
Research on polymorphic forms of related compounds, such as 1-(4-methylpyridin-2-yl)thiourea and its derivatives, provides insights into their crystal and molecular structures, revealing differences in intermolecular hydrogen bonding patterns and potential implications for materials science (Böck et al., 2020).
Synthetic Applications
Studies on the synthesis of new heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and 1,3,4-thiadiazoles, highlight the versatility of related chemical frameworks in generating compounds with potential pharmaceutical applications (Abdelriheem et al., 2017).
Quantum Calculations
Investigations into the quantum calculations of 1,3-thiazoles and 1,3,4-thiadiazole derivatives via pyridinylthioureas offer insights into the electronic properties and stability of such compounds, contributing to the understanding of their reactivity and potential applications in electronic materials (Dawood et al., 2013).
Mechanism of Action
Target of Action
It is part of the cellular response to paraquat , suggesting that it may interact with similar targets as paraquat, a well-known herbicide that primarily targets the mitochondria in cells and interferes with electron transport .
Mode of Action
Given its structural similarity to paraquat, it might also act as a redox cycler, producing reactive oxygen species that can cause oxidative stress and damage to cells .
Biochemical Pathways
Based on its potential role in producing reactive oxygen species, it may impact pathways related to oxidative stress, cell death, and detoxification .
Result of Action
If it acts similarly to paraquat, it could lead to oxidative damage, cell death, and potentially tissue injury .
Properties
IUPAC Name |
2,5-bis(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazole;diiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S.2HI/c1-17-7-3-11(4-8-17)13-15-16-14(19-13)12-5-9-18(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIBQUOMLNFMJH-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=NN=C(S2)C3=CC=[N+](C=C3)C.[I-].[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14I2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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